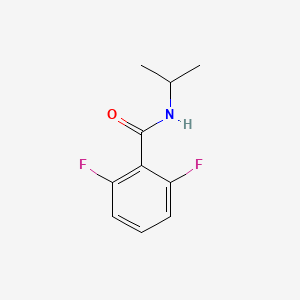

n-Isopropyl-2,6-difluorobenzamide

Description

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2,6-difluoro-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C10H11F2NO/c1-6(2)13-10(14)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3,(H,13,14) |

InChI Key |

OTKLZLBSCCLNOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC=C1F)F |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Activity

n-Isopropyl-2,6-difluorobenzamide and its derivatives have shown significant antibacterial properties, especially against Gram-positive bacteria such as Staphylococcus aureus (MRSA). Research indicates that these compounds can reverse antibiotic resistance in MRSA strains at concentrations lower than their minimum inhibitory concentrations (MICs) .

Case Study:

A study demonstrated that derivatives of this compound inhibited cell division by targeting the FtsZ protein, a critical component of bacterial cell division. The fluorination of the benzamide scaffold enhances interaction with the allosteric site of FtsZ, leading to improved antibacterial efficacy .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been extensively studied to optimize its antibacterial activity. For instance, variations such as the introduction of small hydrophobic side chains have been hypothesized to improve interactions with bacterial targets .

Data Table: Structure-Activity Relationships

| Compound | MIC (μg/mL) | Activity against S. aureus | Activity against E. coli |

|---|---|---|---|

| 1 | 0.031 | Yes | No |

| 2 | 0.063 | Yes | Yes |

| 3 | 0.016 | Yes | No |

| 4 | 0.008 | Yes | Yes |

Agricultural Chemistry

This compound serves as an important intermediate in the synthesis of agricultural chemicals. It is a metabolite of diflubenzuron, a pesticide used for controlling insect populations in crops .

Application Example:

The compound can be utilized in the formulation of pesticides that target specific pests while minimizing environmental impact due to its low toxicity profile and efficient degradation pathways.

Industrial Synthesis

The industrial production methods for synthesizing this compound focus on environmentally friendly processes with high yields and purity levels. A notable method involves hydrolysis using hydrogen peroxide as a reagent, which results in minimal waste and stable product quality .

Production Process Overview:

- Raw materials are prepared: 2,6-difluorobenzonitrile, sodium hydroxide, and hydrogen peroxide.

- Hydrolysis is conducted under controlled conditions to yield this compound.

- The final product is purified to achieve over 99% purity.

Comparison with Similar Compounds

Key Observations:

- Fluorine vs.

- Side-Chain Modifications : O-Arylalkyl-2,6-difluorobenzamide derivatives demonstrate that branching or halogenation of side chains improves antibacterial potency by optimizing interactions with bacterial FtsZ proteins.

- Urea Linkage in Agrochemicals : Flucycloxuron incorporates a urea moiety instead of a benzamide backbone, enabling chitin synthesis inhibition in insects, a mechanism distinct from benzamide-based compounds.

Physicochemical Properties

- Hydrogen Bonding : The absence of polar groups (e.g., methoxy in N-(tert-butyl)-4-methoxybenzamide) in this compound reduces hydrogen-bonding capacity, favoring hydrophobic interactions in biological systems.

- Thermal Stability: Fluorine atoms enhance thermal stability compared to non-fluorinated analogs like N-(tert-butyl)-benzamide.

Q & A

Q. What are the established synthetic routes for n-Isopropyl-2,6-difluorobenzamide, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via alkylation of 3-hydroxy-2,6-difluorobenzamide with 1-bromohexane under basic conditions . Optimization involves controlling temperature (60–80°C) and using catalysts like K₂CO₃ to enhance nucleophilic substitution efficiency. Purity can be improved via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹⁹F NMR : To confirm fluorination patterns and isopropyl group integration .

- FTIR : Identification of amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹) .

- HPLC-MS : For purity assessment and molecular weight verification (e.g., using C18 columns with acetonitrile/water mobile phases) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and safety goggles. Waste should be segregated in halogenated solvent containers and disposed via licensed hazardous waste services. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How does this compound participate in Pd-catalyzed C–H activation reactions, and what mechanistic insights exist?

In Pd-catalyzed imidation, the compound acts as a directing group via ligand exchange with PdII–peroxo intermediates, forming cis-bisamidate complexes. Reaction progress is monitored via in situ ATR-FTIR (N≡C stretches at ~2200–2250 cm⁻¹) and ¹H NMR to track ligand displacement .

Q. What structural modifications enhance its antimicrobial activity against S. aureus strains?

Fluorination at the 2,6-positions and isopropyl substitution improve membrane permeability and FtsZ inhibition. Analogues with hexyloxy chains show 4–8× higher activity (MIC: 2–4 µg/mL vs. 16 µg/mL for non-fluorinated counterparts). Docking studies suggest hydrophobic interactions with FtsZ’s GTP-binding pocket .

Q. How does conformational analysis explain its bioactivity in enzyme inhibition?

X-ray crystallography and DFT calculations reveal that the 2,6-difluoro motif restricts benzamide ring rotation, stabilizing a planar conformation critical for allosteric binding to FtsZ. This reduces bacterial cytoskeleton polymerization efficiency .

Q. How can researchers resolve contradictions in reported antimicrobial data across studies?

Discrepancies in MIC values may arise from strain variability (e.g., MRSA vs. MSSA) or assay conditions (broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and including positive controls (e.g., vancomycin) improve reproducibility .

Q. What biocatalytic methods are available for sustainable synthesis of this compound?

Rhodococcus ruber CGMCC3090 resting cells efficiently hydrolyze 2,6-difluorobenzonitrile to 2,6-difluorobenzamide (>90% yield, 24 hrs, pH 7.2). This method avoids harsh solvents and reduces waste .

Q. Which advanced spectroscopic techniques are used to monitor reaction intermediates in real-time?

1H–15N HMBC NMR tracks nitrogen coordination shifts during Pd-complex formation, while 1D NOESY confirms stereochemistry of intermediates. XAS (X-ray absorption spectroscopy) provides oxidation state data for Pd centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.